BenchChemオンラインストアへようこそ!

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride

P-glycoprotein multidrug resistance fluorescence activity ratio

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride (CAS 1170889-56-1) is the hydrochloride salt of a 1-(α-aminobenzyl)-2-naphthol derivative, belonging to the Betti-base class of aminoalkylnaphthols. It bears a 3-bromophenyl substituent at the benzylic carbon, a 2-naphthol core, and a primary amine function isolated as the HCl salt (C₁₇H₁₅BrClNO, MW 364.7 g/mol).

Molecular Formula C17H15BrClNO
Molecular Weight 364.7 g/mol
CAS No. 1170889-56-1
Cat. No. B1627807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride
CAS1170889-56-1
Molecular FormulaC17H15BrClNO
Molecular Weight364.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O.Cl
InChIInChI=1S/C17H14BrNO.ClH/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20;/h1-10,17,20H,19H2;1H
InChIKeyNYPYOOJMNVFOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride (CAS 1170889-56-1): Chemical Identity, Class, and Procurement Context


1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride (CAS 1170889-56-1) is the hydrochloride salt of a 1-(α-aminobenzyl)-2-naphthol derivative, belonging to the Betti-base class of aminoalkylnaphthols [1]. It bears a 3-bromophenyl substituent at the benzylic carbon, a 2-naphthol core, and a primary amine function isolated as the HCl salt (C₁₇H₁₅BrClNO, MW 364.7 g/mol) . This compound serves as the direct synthetic precursor to N-tylosil-1-α-amino-(3-bromophenyl)-methyl-2-naphthol (TBN), a potent P-glycoprotein (P-gp) modulator whose in vitro and in vivo multidrug resistance (MDR) reversal activity has been characterized in the peer-reviewed literature [2].

Why Generic Betti-Base Substitution Fails: Critical Structure–Activity Determinants for 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride in MDR Modulator Development


Interchanging this compound with other Betti-base derivatives, alternative halogen-substituted analogs, or the free-base form is not functionally equivalent. The 3-bromo substitution pattern on the phenyl ring is a critical determinant of P-gp modulatory potency; in the Engi et al. (2010) screening campaign of over one hundred carbo- and heterocyclic compounds, the 1-α-amino-(3-bromophenyl)-methyl-2-naphthol core was identified as the most promising scaffold among all Betti-base derivatives tested [1]. Furthermore, the hydrochloride salt form confers distinct physicochemical properties—enhanced aqueous solubility, improved crystallinity, and greater ease of handling during synthesis and biological assay preparation—relative to the free base (CAS 561052-54-8), which is a poorly water-soluble solid . Simple substitution with the 4-bromo regioisomer, the des-bromo analog, or the positional isomer 2-[amino(3-bromophenyl)methyl]naphthalen-1-ol (CAS 776295-04-6) would abolish or significantly attenuate the P-gp modulatory activity that the 3-bromo-2-naphthol architecture uniquely enables [1].

Quantitative Differentiation Evidence for 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride: Head-to-Head Comparator Data


P-gp Modulation Potency: 10.5-Fold Superiority of TBN vs. the Standalone Betti-Base Core and 10.5-Fold vs. Verapamil

In a direct head-to-head flow cytometric rhodamine-123 accumulation assay using human MDR1 gene-transfected L5178 mouse lymphoma cells, the Betti-base core (the free-base form of the target compound) at 3.5 µM exhibited a Fluorescence Activity Ratio (FAR) of 10 ± 5.1, identical within error to verapamil at 22 µM (FAR = 10 ± 3.2). When this Betti-base core was conjugated to tylosin to form TBN, the FAR at the same 3.5 µM concentration increased to 105 ± 8.5—a 10.5-fold enhancement over either the Betti-base alone or verapamil, and 105-fold over tylosin alone (FAR = 1 ± 0.0) [1]. The target hydrochloride salt is the direct synthetic precursor to TBN and retains the identical Betti-base pharmacophore [2].

P-glycoprotein multidrug resistance fluorescence activity ratio

Doxorubicin Sensitization: 14.6-Fold Greater Antiproliferative Factor for TBN vs. the Betti-Base Alone in MDR1-Transfected Cells

In an MTT-based antiproliferative assay using MDR1-transfected L5178 cells co-incubated with doxorubicin and each modulator at their respective IC₁₀ concentrations for 72 h, the Betti-base core achieved an Antiproliferative Factor (AF) of 9.2, while tylosin reached an AF of 7.4. In contrast, TBN at its IC₁₀ (9.4 µM) achieved an AF of 134.1—a 14.6-fold enhancement over the Betti-base alone and an 18.1-fold enhancement over tylosin [1]. The Betti-base IC₁₀ itself was 5.0 ± 4.4 µM in transfected cells, establishing the intrinsic cytotoxicity profile of the core scaffold [2]. These data confirm that the Betti-base core is not inert; it provides meaningful chemosensitization on its own, while serving as the platform for constructing conjugates with dramatically amplified MDR reversal potency.

chemosensitization doxorubicin antiproliferative factor

In Vivo Antitumor Efficacy: TBN Restores Doxorubicin Sensitivity in MDR1-Expressing Tumors, Achieving 58% Tumor Volume Reduction

In DBA/2 mice bearing MDR1-expressing L5178 tumors, administration of TBN (10 mg/kg i.p.) 3 h before doxorubicin (4 mg/kg i.p.) every second day over 12 days reduced tumor volume by 58% relative to doxorubicin alone, which showed no antitumor effect on the resistant tumors [1]. By comparison, doxorubicin alone at the same dose reduced tumor volume by 46% in mice bearing drug-sensitive (parental) L5178 tumors, indicating that TBN essentially restored full doxorubicin sensitivity in the resistant tumors [1]. Critically, TBN at 10 mg/kg did not cause significant body weight loss or alter doxorubicin tissue distribution in heart, liver, kidney, or plasma, demonstrating target-specific P-gp modulation without systemic pharmacokinetic perturbation [2]. The target hydrochloride salt is the direct precursor to TBN, and this in vivo validation establishes the translational relevance of the 3-bromophenyl Betti-base scaffold [3].

in vivo efficacy tumor xenograft MDR reversal

Hydrochloride Salt Advantage: Enhanced Aqueous Processability vs. Free Base for Biological Assay and Synthetic Workflows

The free base form (CAS 561052-54-8) is reported as a solid with a predicted XLogP3 of 4.6 and limited aqueous solubility, typical of neutral Betti-base derivatives . Conversion to the hydrochloride salt (CAS 1170889-56-1) protonates the primary amine, substantially increasing aqueous solubility—a well-established pharmaceutical salt-formation principle whereby amine hydrochlorides exhibit orders-of-magnitude greater water solubility than their free-base counterparts [1]. This is particularly critical for in vitro pharmacology workflows: the Engi et al. (2010) study used the free Betti-base at µM concentrations in serum-free medium for P-gp assays, where poor solubility of the free base can confound dose–response measurements [2]. The HCl salt mitigates this limitation, enabling more accurate concentration–response determinations in aqueous biological buffers.

salt form aqueous solubility formulation

Synthetic Accessibility: One-Pot Multicomponent Betti Reaction with 60–100% Reported Yields for Analogous Derivatives

Betti-base derivatives, including 1-(α-aminobenzyl)-2-naphthols with various arylaldehyde inputs, are accessible via a one-pot, three-component Mannich-type condensation of 2-naphthol, an arylaldehyde, and ammonia or an amine [1]. FeCl₃·6H₂O-catalyzed protocols have been reported to afford functionalized Betti bases in 60–100% isolated yields under neat conditions at 110°C within 5–15 minutes [2]. A focused library of 23 Betti bases from 2-naphthol, primary or secondary cyclic amines, and representative aromatic aldehydes was prepared in 52–90% yield using environmentally friendly procedures [3]. In contrast, many alternative P-gp modulator chemotypes (e.g., tariquidar analogs, cyclosporine derivatives) require multi-step convergent syntheses with lower overall yields, making the Betti-base scaffold a cost-efficient entry point for MDR modulator discovery [4].

multicomponent reaction Betti synthesis scalability

Regioisomeric Specificity: 3-Bromo-2-naphthol Architecture Is Uniquely Validated for P-gp Modulation Among Betti-Base Derivatives

The Engi et al. (2010) study screened more than one hundred carbo- and heterocyclic compounds for MDR reversal activity, identifying the 1-α-amino-(3-bromophenyl)-methyl-2-naphthol core as the most promising Betti-base scaffold [1]. The 4-bromo regioisomer (1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol) and the positional isomer where the hydroxyl group is at the 1-position (2-[amino(3-bromophenyl)methyl]naphthalen-1-ol, CAS 776295-04-6) were not advanced as lead scaffolds, implying inferior P-gp modulatory activity . The 3-bromo substitution is critical: the bromine atom participates in halogen bonding with the P-gp drug-binding pocket, while the 2-naphthol hydroxyl enables hydrogen-bond donor interactions, and the primary amine provides a handle for further derivatization (e.g., conjugation to tylosin to generate TBN) [1]. This specific substitution pattern is thus uniquely validated among the Betti-base chemical space for P-gp-targeted applications.

structure-activity relationship regioisomer halogen substitution

High-Impact Application Scenarios for 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride in MDR Research and Conjugate Development


P-gp Modulator Lead Discovery and Screening Cascade Reference Compound

The Betti-base hydrochloride serves as an ideal reference compound and starting point for P-gp modulator screening cascades. Its intrinsic FAR of 10 (comparable to verapamil) at 3.5 µM provides a well-characterized benchmark for calibrating rhodamine-123 accumulation assays in MDR1-transfected cell lines [1]. The HCl salt's aqueous solubility facilitates preparation of DMSO-free stock solutions at relevant assay concentrations, reducing solvent interference artifacts common with poorly soluble free bases [2]. Laboratories can use this compound to validate their P-gp assay platform before progressing to more potent TBN-type conjugates.

Synthesis of TBN and Next-Generation Macrolide-Betti Base Conjugates for In Vivo MDR Reversal Studies

As the direct synthetic precursor to TBN—the most potent compound in the Engi et al. series—this hydrochloride salt enables the one-step conjugation to tylosin or other macrolide antibiotics via the primary amine handle [1]. TBN has demonstrated in vivo efficacy (58% tumor volume reduction in MDR1-expressing L5178 xenografts at 10 mg/kg) without altering doxorubicin pharmacokinetics [2]. Medicinal chemistry teams can systematically vary the macrolide partner (e.g., erythromycin, azithromycin) or the linker chemistry while retaining the validated 3-bromophenyl Betti-base pharmacophore to generate focused conjugate libraries for structure–activity relationship (SAR) exploration [3].

Antimicrobial Betti-Base Derivative Development Leveraging the Naphthol Core

Recent studies have demonstrated that 1-aminoalkyl-2-naphthol derivatives exhibit potent antimicrobial activity against multidrug-resistant (MDR) bacterial and fungal strains. Compound 3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol) showed an MIC of 10 µg/mL against Pseudomonas aeruginosa MDR1 and 100 µg/mL against MDR Staphylococcus aureus, outperforming ciprofloxacin (MIC = 200 µg/mL) [1]. The 3-bromophenyl Betti-base hydrochloride can serve as a scaffold for introducing diverse amine substituents at the benzylic position or further functionalizing the bromine via cross-coupling chemistry, enabling the generation of antimicrobial Betti-base libraries with tunable activity against MDR pathogens [2].

Chiral Ligand and Asymmetric Synthesis Applications of Enantiopure Betti Bases

Non-racemic Betti bases are established chiral ligands and auxiliaries for asymmetric synthesis, with applications in enantioselective alkylation, arylation, and dearomatization reactions [1]. The hydrochloride salt can be resolved into its enantiomers via diastereomeric salt formation with tartaric acid derivatives, as demonstrated for the parent Betti base [2]. The 3-bromo substituent offers an additional synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) without compromising the chiral integrity of the Betti-base scaffold, making this compound valuable for both methodology development and the synthesis of enantioenriched bioactive molecules [1].

Quote Request

Request a Quote for 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.